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Compound of Interest

Compound Name: 1-Benzyl-2-methylpiperidin-4-one

Cat. No.: B1278940 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-methylpiperidin-4-one is a heterocyclic organic compound with potential

applications in medicinal chemistry and drug development. As a derivative of piperidine, a

common scaffold in pharmaceuticals, understanding its structural and electronic properties is

crucial for the design of novel therapeutic agents. Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are

indispensable tools for the elucidation of its molecular structure and purity. This technical guide

provides a summary of the available spectroscopic data for 1-Benzyl-2-methylpiperidin-4-
one, along with general experimental protocols for these analytical methods.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific databases and literature reveals a

significant lack of specific experimental spectroscopic data for 1-Benzyl-2-methylpiperidin-4-
one. While data for structurally related compounds such as 1-Benzyl-4-piperidone and 1-

Benzyl-4-methylpiperidin-4-ol are accessible, direct NMR, IR, and MS spectra for the title

compound could not be located. The information presented herein is therefore based on

predicted values and data from analogous structures, which should be used as a reference

until experimental data becomes available.
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Predicted Spectroscopic Data
Due to the absence of experimental data, the following tables summarize the predicted

spectroscopic characteristics for 1-Benzyl-2-methylpiperidin-4-one. These predictions are

based on established principles of spectroscopy and comparison with structurally similar

molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Benzyl-2-methylpiperidin-4-one

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Benzyl-CH₂ ~3.6 - 3.8 s

Aromatic-H ~7.2 - 7.4 m

Piperidine-H2 (CH-CH₃) ~2.8 - 3.1 q

Piperidine-H3 (CH₂) ~2.5 - 2.7 m

Piperidine-H5 (CH₂) ~2.3 - 2.5 t

Piperidine-H6 (CH₂) ~2.9 - 3.2 m

Methyl-H (CH₃) ~1.0 - 1.2 d

Predicted in CDCl₃. s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Benzyl-2-methylpiperidin-4-one
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Carbon Predicted Chemical Shift (δ, ppm)

C=O ~208 - 212

Aromatic-C (quaternary) ~138 - 140

Aromatic-CH ~127 - 130

Benzyl-CH₂ ~60 - 63

Piperidine-C2 (CH-CH₃) ~58 - 62

Piperidine-C3 (CH₂) ~40 - 45

Piperidine-C5 (CH₂) ~38 - 42

Piperidine-C6 (CH₂) ~50 - 55

Methyl-C (CH₃) ~15 - 20

Predicted in CDCl₃.

Table 3: Predicted Key IR Absorption Bands for 1-Benzyl-2-methylpiperidin-4-one

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C=O (Ketone) ~1710 - 1725 Strong

C-H (Aromatic) ~3000 - 3100 Medium

C-H (Aliphatic) ~2850 - 2960 Medium-Strong

C-N (Amine) ~1100 - 1200 Medium

C=C (Aromatic) ~1450 - 1600 Medium

Table 4: Predicted Mass Spectrometry Fragmentation for 1-Benzyl-2-methylpiperidin-4-one
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m/z Predicted Fragment Ion

217 [M]⁺ (Molecular Ion)

91 [C₇H₇]⁺ (Tropylium ion)

126 [M - C₇H₇]⁺

General Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic

data. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-2-methylpiperidin-4-one
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation:
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Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder before running the sample.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample via a suitable method such as direct infusion or

through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for

GC-MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of a novel compound like 1-
Benzyl-2-methylpiperidin-4-one is depicted in the following diagram.
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 1-Benzyl-2-methylpiperidin-4-one

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy (¹H, ¹³C)

Purity & Preliminary Structure

IR Spectroscopy

Functional Groups

Mass Spectrometry

Molecular Weight

Spectral Data Analysis

Structure Confirmation

Combined Analysis
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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